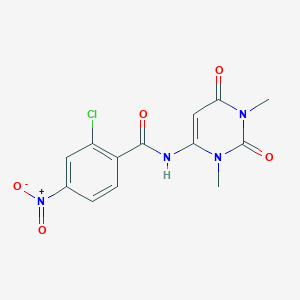![molecular formula C19H20N2O3 B5756078 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is used in the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as phosphodiesterases and cyclooxygenases. It has also been shown to inhibit the production of various inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and induce apoptosis. It has also been shown to inhibit angiogenesis and inflammation. In addition, it has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide in lab experiments is its ability to inhibit the activity of various enzymes and cytokines. This makes it a useful tool in the study of various biological processes and diseases. However, one of the limitations of using N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is its potential toxicity and side effects. Therefore, caution must be taken when using this compound in lab experiments.
Orientations Futures
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. One possible direction is the study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is the study of its potential use as a cognitive enhancer. In addition, further research is needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide and its potential toxicity and side effects.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a synthetic compound that has been widely used in scientific research for its various applications. It is used in the study of various biological processes and diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and cytokines. It has various biochemical and physiological effects and has potential use in the treatment of various diseases and as a cognitive enhancer. Further research is needed to fully understand its mechanism of action and potential toxicity and side effects.
Méthodes De Synthèse
The synthesis method of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with 2-amino-5-methylbutan-1-ol to form N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been widely used in scientific research for its various applications. It is used in the study of various biological processes such as apoptosis, angiogenesis, and inflammation. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)10-18(22)20-14-6-9-17-16(11-14)21-19(24-17)13-4-7-15(23-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEBKMXXVZRHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)



